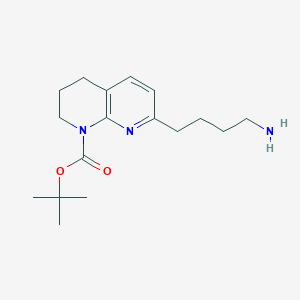

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

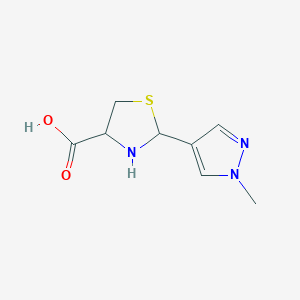

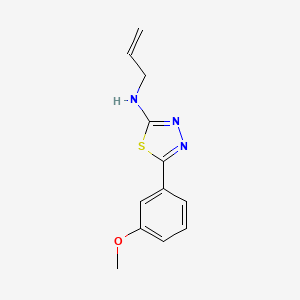

The compound "8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine" is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The 1,8-naphthyridine core structure is a bicyclic system containing two nitrogen atoms at the 1 and 8 positions, which can be further functionalized to enhance its properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives can be achieved through various methods. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs involves chemical modification of pyridine derivatives and condensation reactions . Another approach is the cobalt-catalyzed [2 + 2 + 2] cyclizations, which have been used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines efficiently . Additionally, an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, which offers a significant improvement over previous methods .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a tetrahydro-naphthyridine core, which can be further functionalized at various positions to obtain different derivatives with unique properties. For example, the synthesis of fluorescent 1,8-naphthyridine-BF2 complexes involves the selective binding of BF2 with terminal bidentate groups, leading to compounds with desirable light-absorbing properties and intense emission .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives can undergo various chemical reactions, including selective bonding modes and functionalization under different pH conditions. The BF2 complexes, for instance, can be functionalized at the 2-position to generate new complexes with flexible coordination arms . Additionally, the synthesis of novel 1,8-naphthyridine derivatives has shown better inhibition of cholinesterases, indicating their potential in neuroprotective applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the substituents attached to the core. The BF2 complexes of 1,8-naphthyridine exhibit intense solution and solid-state emission with large Stokes shifts, indicating their potential as luminescent materials . The neuroprotective 1,8-naphthyridine derivatives have shown promising results in protecting neuroblastoma cells from various stressors, suggesting their potential in treating neurodegenerative diseases .

科学研究应用

Biological Activities of 1,8-Naphthyridine Derivatives

Multiple Biological Activities

The 1,8-Naphthyridine group of compounds, including derivatives, have demonstrated a wide range of interesting biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Further applications include actions as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and as agents for platelet aggregation inhibition, among others (Madaan et al., 2015).

Photocatalysis and Material Science Applications

Certain derivatives related to the 1,8-Naphthyridine scaffold, such as (BiO)2CO3-based photocatalysts, have been explored for their applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. These applications benefit from the compound's ability to enhance visible light-driven photocatalytic performance through various modification strategies (Ni et al., 2016).

属性

IUPAC Name |

tert-butyl 7-(4-aminobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-6-7-13-9-10-14(19-15(13)20)8-4-5-11-18/h9-10H,4-8,11-12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFXZJQRVTXTHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649628 |

Source

|

| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine | |

CAS RN |

886362-42-1 |

Source

|

| Record name | 1,1-Dimethylethyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)